molecular formula C17H15N5O4S B11491921 4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine

4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine

Cat. No.: B11491921
M. Wt: 385.4 g/mol
InChI Key: YNWQUYWQIZLLLD-UHFFFAOYSA-N
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Description

4-{[7-(1H-Tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine is a complex organic compound that features a unique combination of a tetrazole ring, dibenzofuran core, and a morpholine sulfonyl group

Preparation Methods

The synthesis of 4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Dibenzofuran Core: This can be achieved through the cyclization of appropriate biphenyl precursors.

    Introduction of the Tetrazole Ring: The tetrazole ring is usually introduced via a click reaction involving azides and alkynes, catalyzed by copper(I).

    Sulfonylation: The dibenzofuran core is then sulfonylated using sulfonyl chlorides under basic conditions.

    Attachment of Morpholine: Finally, morpholine is introduced through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-{[7-(1H-Tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the tetrazole ring.

    Electrophilic Aromatic Substitution: The dibenzofuran core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common reagents and conditions used in these reactions include copper(I) catalysts for click reactions, sulfonyl chlorides for sulfonylation, and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

4-{[7-(1H-Tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: Its potential biological activity can be explored in various assays to determine its efficacy as an antimicrobial, antiviral, or anticancer agent.

Mechanism of Action

The mechanism of action of 4-{[7-(1H-Tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and sulfonyl group can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar compounds to 4-{[7-(1H-Tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine include:

    Dibenzofuran Derivatives: Compounds like dibenzo[b,d]thiophene and dibenzo[b,d]dioxin share a similar core structure but differ in their heteroatoms, leading to different chemical and physical properties.

    Tetrazole-Containing Compounds: Other tetrazole derivatives, such as 1H-tetrazole-1-acetic acid, exhibit similar reactivity due to the presence of the tetrazole ring.

    Morpholine Derivatives: Compounds like morpholine sulfonamide have similar functional groups but differ in their overall structure and applications.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[7-(tetrazol-1-yl)dibenzofuran-2-yl]sulfonylmorpholine

InChI

InChI=1S/C17H15N5O4S/c23-27(24,21-5-7-25-8-6-21)13-2-4-16-15(10-13)14-3-1-12(9-17(14)26-16)22-11-18-19-20-22/h1-4,9-11H,5-8H2

InChI Key

YNWQUYWQIZLLLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5

Origin of Product

United States

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